Phenylmercury (II) nitrate is an organomercuric compound with the chemical formula C₆H₅HgNO₃. It is characterized by a phenyl group (C₆H₅) bonded to a mercury atom, which is further coordinated with a nitrate ion. This compound appears as lustrous scales and decomposes at temperatures between 187°C and 190°C. It is very slightly soluble in water, with solubility reported to be less than 1 mg/mL at 72°F . Due to its mercury content, phenylmercury (II) nitrate is classified as highly toxic and poses significant health risks upon exposure .
Phenylmercury (II) nitrate can be synthesized through several methods:
Phenylmercury (II) nitrate is unique due to its specific applications as an antiseptic and fungicide, alongside its notable capacity for enzyme inhibition. Its solid state at room temperature and slight water solubility further distinguish it from other organomercuric compounds.
Research on interaction studies involving phenylmercury (II) nitrate has highlighted its potential for enzyme inhibition and toxicity. For example:
Phenylmercury (II) nitrate belongs to a class of organomercuric compounds that share similar structural characteristics but differ in their properties and applications. Below are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Toxicity Level |
Physical Description WHITE CRYSTALS OR GREY CRYSTALLINE POWDER.
Hydrogen Bond Acceptor Count 3
Exact Mass 340.997587 g/mol
Monoisotopic Mass 340.997587 g/mol
Heavy Atom Count 11
Melting Point
176-186 °C
UNII
CG8692ZN14
MeSH Pharmacological Classification
Fungicides, Industrial
Other CAS
55-68-5
Drug Warnings
Prolonged topical application can result in mercury intoxication.
Methods of Manufacturing
Made by boiling benzene with mercuric acetate then treating the resulting acetate with an alkali nitrate: Pyman, Stevenson, Pharm J 133, 269 (1934); T.B. Grave, et al., J Am Pharm Assoc. 25, 752 (1936); Brit pat 446,703 (1936 to Schering-Kahlbaum). /Basic/
General Manufacturing Information
Status: cancelled
FEDERAL REGISTRATION FOR USE IN FOOD PRODUCTION CANCELLED (1969). PHENYLMERCURIC NITRATE SHOWED GOOD COMPATIBILITY WITH ADJUVANTS. Analytic Laboratory Methods
THE COLD-VAPOR METHOD OF FLAMELESS SPECTROPHOTOMETRY WAS APPLIED FOR DETERMINING THE MERCURY CMPD, PHENYLMERCURIC NITRATE, IN VACCINES AND IN BIOLOGICAL PRODUCTS.
Phenylmercury acetate and nitrate were determined by a reversed-phase HPLC based on the complexation with a morpholinedithiocarbamate derivation in a homogenous system. The method used a muBondapak C18 column, MeOH-H2O (3:1) containing 1 times 10-4M di-sodium EDTA, and spectrophotometric detection at 258 nm. A linear response over the range 0-5 times 10-3% (wt/vol) phenylmercury was obtained. The method is specific and sensitive, and it is adequate to determine phenylmercury salts in a number of eye drops. Stability Shelf Life
... UNSTABLE, DECOMP INTO BASIC CMPD ON CONTACT WITH WATER.
AFFECTED BY LIGHT Alkyl mercurials are very stable relative to aryl mercurials such as phenylmercury, which is rapidly broken down into Hg2+ in animals ... and the soil. /Mercurials/ Dates
Modify: 2024-02-18
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